
8-(4-benzylpiperazin-1-yl)-7-(2-hydroxy-3-(m-tolyloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(4-benzylpiperazin-1-yl)-7-(2-hydroxy-3-(m-tolyloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C28H34N6O4 and its molecular weight is 518.618. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Analgesic and Anti-inflammatory Properties
Studies on purine-2,6-dione derivatives, including those with benzylpiperazine and hydroxypropyl groups, have identified significant analgesic and anti-inflammatory activities. For instance, derivatives have been shown to possess strong analgesic effects in in vivo models like the writhing syndrome and formalin tests, suggesting their potential as new classes of analgesic agents. The observed activities were sometimes stronger than reference drugs, indicating the compounds' potent pharmacological profiles (Zygmunt et al., 2015).
Serotonin Receptor Affinity
Research into arylpiperazine derivatives of purine-2,6-diones has also revealed these compounds' affinity for serotonin receptors, which are critical in modulating mood, anxiety, and other central nervous system functions. This research suggests the possibility of developing new psychotropic agents from these compounds. For example, certain derivatives have shown promise as potential ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors, indicating their potential use in addressing psychiatric disorders (Chłoń-Rzepa et al., 2013).
Antipsychotic and Antidepressant Potential
Arylpiperazinylalkyl derivatives of purine diones have been investigated for their antipsychotic and antidepressant activities. These compounds' interactions with dopamine and serotonin receptors highlight their potential as multifaceted therapeutic agents. For example, certain long-chain arylpiperazine derivatives have been identified as potent serotonin and dopamine receptor ligands, with studies suggesting their utility in developing antidepressants and antipsychotics (Chłoń-Rzepa et al., 2015).
Structural Analysis and Molecular Interactions
In addition to pharmacological applications, these compounds' molecular structures and interactions have been a subject of research, providing insights into their potential therapeutic mechanisms. For instance, the study of benzylamine derivatives of theophylline has contributed to understanding the molecular geometry and hydrogen bonding patterns, which are crucial for their biological activities (Karczmarzyk et al., 1995).
Propriétés
IUPAC Name |
8-(4-benzylpiperazin-1-yl)-7-[2-hydroxy-3-(3-methylphenoxy)propyl]-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N6O4/c1-20-8-7-11-23(16-20)38-19-22(35)18-34-24-25(30(2)28(37)31(3)26(24)36)29-27(34)33-14-12-32(13-15-33)17-21-9-5-4-6-10-21/h4-11,16,22,35H,12-15,17-19H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHMXTMLROPIAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(CN2C3=C(N=C2N4CCN(CC4)CC5=CC=CC=C5)N(C(=O)N(C3=O)C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-ethyl-7-((2-fluorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2846480.png)
![4-fluoro-N-(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2846481.png)
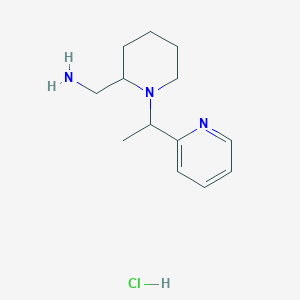
![1-(Furan-2-yl(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2846483.png)

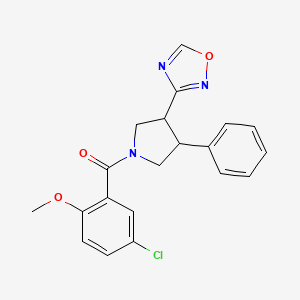
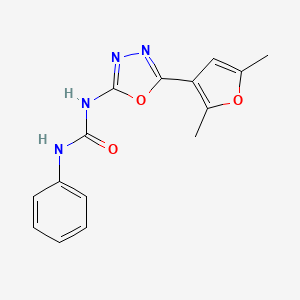
![3-[(3,4-dichlorophenyl)methyl]-9-(3,4-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-nitrobenzoate](/img/structure/B2846492.png)
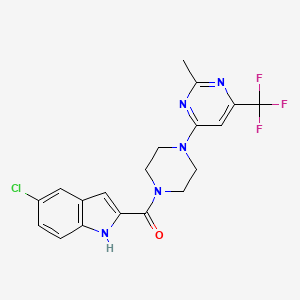
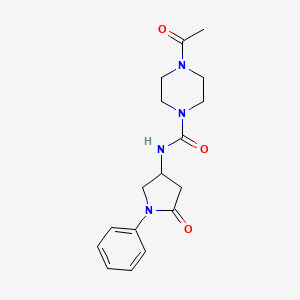
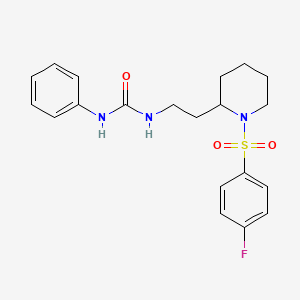

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2846500.png)